

Application Notes and Protocols: TD-004

Solution Preparation

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Compound of Interest

Compound Name: TD-004
Cat. No.: B1193785

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Introduction

TD-004 is a novel heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is specifically designed to target and induce the degradation of the Anaplastic Lymphoma Kinase (ALK) fusion protein, a key driver in certain types of cancers. **TD-004** accomplishes this by simultaneously binding to the ALK protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to selectively eliminate the ALK protein. These application notes provide detailed protocols for the preparation of **TD-004** solutions for use in in vitro research settings.

Data Presentation

The following table summarizes the key quantitative data for **TD-004** and its constituent components.

Property	Value	Notes
TD-004 Molecular Weight	~1084.28 g/mol	
TD-004 Core Components	Ceritinib (ALK inhibitor), VHL E3 ligase ligand	
Recommended Solvent	Dimethyl Sulfoxide (DMSO), Anhydrous	High-purity, anhydrous DMSO is recommended to ensure maximum solubility.[1]
Recommended Stock Concentration	10 mM	A 10 mM stock solution is a common starting point for in vitro assays.
Storage of Stock Solution	-20°C or -80°C	Aliquot to avoid repeated freeze-thaw cycles.
Final DMSO Concentration in Assay	<0.5%	It is crucial to keep the final DMSO concentration low to avoid cellular toxicity.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM TD-004 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **TD-004** in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

- **TD-004** powder
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes (e.g., 1.5 mL)
- Calibrated micropipettes and sterile filter tips

- Analytical balance
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

- **Equilibration:** Before opening, allow the vial of **TD-004** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the compound.
- **Weighing:** In a chemical fume hood, carefully weigh the desired amount of **TD-004** powder using an analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.084 mg of **TD-004**.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed **TD-004**. For the example above, add 100 μ L of DMSO.
- **Mixing:** Tightly cap the tube and vortex thoroughly until the **TD-004** is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3] Visually inspect the solution to ensure no solid particles remain.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM **TD-004** DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

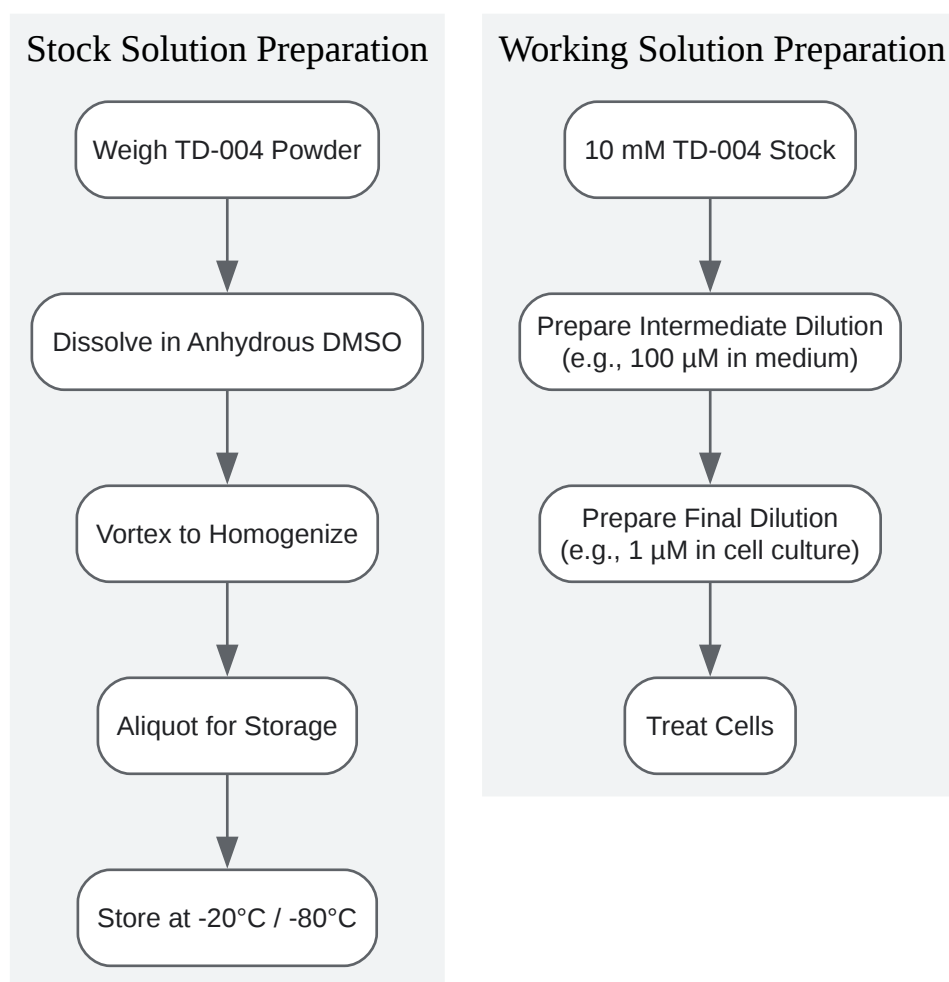
- 10 mM **TD-004** stock solution in DMSO

- Sterile, serum-free cell culture medium
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile filter tips

Procedure:

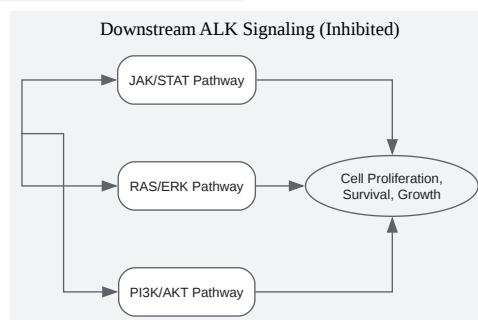
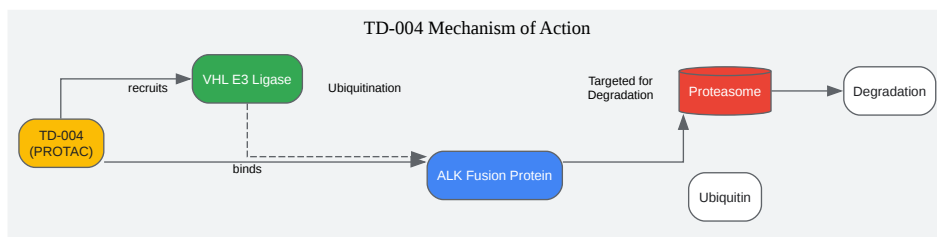
- **Determine Final Concentration:** Decide on the final concentration(s) of **TD-004** required for your experiment.
- **Intermediate Dilution:** To avoid precipitation of the compound in the aqueous cell culture medium and to ensure accurate pipetting, it is highly recommended to perform an intermediate dilution.
 - For example, to achieve a final concentration of 1 μM , first prepare a 100 μM intermediate solution.
 - To do this, dilute the 10 mM stock solution 1:100 in serum-free cell culture medium. For instance, add 2 μL of the 10 mM stock solution to 198 μL of medium.
 - Gently mix the intermediate dilution by pipetting up and down or by brief vortexing.
- **Final Dilution:** Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.
 - Continuing the example, to achieve a 1 μM final concentration in 1 mL of cell culture, add 10 μL of the 100 μM intermediate solution to 990 μL of the cell suspension/medium in the well.
- **Vehicle Control:** It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with **TD-004**.

Visualizations



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Caption: Experimental workflow for **TD-004** solution preparation.



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References

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